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Compound of Interest

Compound Name:
1,1-

Bis(bromomethyl)cyclopropane

Cat. No.: B1278821 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Application Notes
1,1-Bis(bromomethyl)cyclopropane is a valuable bifunctional electrophile in organic

synthesis. Its strained cyclopropane ring and two reactive bromomethyl groups make it a key

building block for constructing more complex molecular architectures.[1] The primary

application of this reagent lies in its ability to serve as a precursor to [1.1.1]propellane, a highly

strained and reactive molecule, which is then used to synthesize bicyclo[1.1.1]pentane (BCP)

scaffolds.

Key Applications:

Synthesis of Bicyclo[1.1.1]pentanes (BCPs): BCPs are increasingly sought after in drug

discovery as bioisosteres for para-substituted benzene rings.[2][3] Replacing a "flat" aromatic

ring with a three-dimensional BCP scaffold can significantly improve a drug candidate's

pharmacological properties, such as solubility, metabolic stability, and oral bioavailability.[2]

[4] 1,1-Bis(bromomethyl)cyclopropane or its close analogs can be converted into

[1.1.1]propellane, which readily reacts with a variety of reagents to form 1,3-disubstituted

BCPs.[5][6]
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Intermediate for Complex Molecules: The reactivity of the bromomethyl groups allows for

various nucleophilic substitution reactions, making it a versatile intermediate for introducing

the gem-dimethylcyclopropane moiety into pharmaceuticals, agrochemicals, and materials.

[1]

The general pathway to BCPs involves the reductive cyclization of a 1,1-

bis(halomethyl)cyclopropane derivative to form the highly reactive [1.1.1]propellane

intermediate. This intermediate is not isolated but is trapped in situ with various reagents to

yield the desired 1,3-disubstituted BCP product.
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Caption: General synthesis pathway from a dihalide to a BCP.
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Experimental Protocols
This section provides a representative protocol for the synthesis of a bicyclo[1.1.1]pentane

derivative. The procedure is adapted from a well-established method for generating

[1.1.1]propellane from a related precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, and

trapping it.[5] The fundamental principle of generating the propellane intermediate via reductive

cyclization is analogous.

Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This is a two-step procedure involving the formation of an intermediate, 1,3-

diacetylbicyclo[1.1.1]pentane, followed by oxidation to the dicarboxylic acid.

Step A: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

Materials:

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (precursor to [1.1.1]propellane)[5]

Pentane[5]

Methyllithium in diethyl ether

2,3-Butanedione, freshly distilled[5]

Diethyl ether[5]

Nitrogen or Argon gas for inert atmosphere

450 W medium-pressure UV lamp[5]

Reaction vessel equipped for photochemistry and low-temperature reactions

Procedure:

Generation of [1.1.1]Propellane: The [1.1.1]propellane solution is generated in situ from 1,1-

dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium in pentane/diethyl ether
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according to established procedures.[5] This reaction is performed under an inert

atmosphere at low temperatures.

Photochemical Reaction: To the freshly prepared solution of [1.1.1]propellane, add freshly

distilled 2,3-butanedione.[5]

Irradiate the mixture with a 450 W medium-pressure UV lamp while maintaining the

temperature at -10 ± 5°C for approximately 8 hours.[5]

Work-up and Isolation: After the reaction is complete, evaporate the solvents using a rotary

evaporator.[5]

The resulting crystalline solid is washed three times with a cold 2:1 mixture of

pentane:diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane.[5] Further product can be

obtained by concentrating the washings.[5]

Step B: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Materials:

1,3-Diacetylbicyclo[1.1.1]pentane (from Step A)[5]

Sodium hydroxide[5]

Bromine[5]

Dioxane[5]

Sodium bisulfite[5]

Chloroform[5]

Concentrated hydrochloric acid[5]

Three-necked, round-bottomed flask with mechanical stirrer, addition funnel, and

thermometer[5]

Procedure:
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Preparation of Hypobromite Solution: In a 1-L three-necked flask, dissolve sodium hydroxide

in water and add bromine while cooling the mixture to 0°C.[5]

Oxidation: Prepare a solution of the 1,3-diacetylbicyclo[1.1.1]pentane from Step A in dioxane.

Add this solution dropwise to the hypobromite solution, ensuring the temperature does not

rise above 3°C.[5]

Reaction Quenching and Work-up: After the addition, stir the mixture for 1 hour at 0°C, then

let it stir overnight at room temperature.[5]

Add sodium bisulfite to quench excess bromine, then extract the solution with chloroform.[5]

Acidification and Extraction: Add concentrated hydrochloric acid to the aqueous layer.[5]

Continuously extract the acidified solution with diethyl ether for 50 hours.[5]

Isolation: Evaporate the diethyl ether from the extract to yield pure bicyclo[1.1.1]pentane-1,3-

dicarboxylic acid.[5]
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Step A: Diketone Synthesis

Step B: Dicarboxylic Acid Synthesis
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Cool to -10°C
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-10 ± 5°C
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Wash with cold
Pentane/Ether

Isolate 1,3-Diacetylbicyclo[1.1.1]pentane

Add Diketone solution
(from Step A) dropwise at <3°C

Use as starting material

Prepare NaOBr solution
Cool to 0°C

Stir overnight
at room temp.

Quench (NaHSO₃)
Extract (CHCl₃)

Acidify (HCl)
Continuous extraction (Et₂O, 50h)

Isolate BCP-1,3-dicarboxylic acid
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Caption: Experimental workflow for BCP-dicarboxylic acid synthesis.
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Data Presentation
The following table summarizes the quantitative data for the synthesis of bicyclo[1.1.1]pentane-

1,3-dicarboxylic acid as described in the protocol.

Reaction
Step

Starting
Material

Product Yield
Melting
Point (°C)

Reference

A: Diketone

Synthesis

1,1-Dibromo-

2,2-

bis(chloromet

hyl)cycloprop

ane

1,3-

Diacetylbicycl

o[1.1.1]penta

ne

70% 67.5 - 69 [5]

B:

Dicarboxylic

Acid

Synthesis

1,3-

Diacetylbicycl

o[1.1.1]penta

ne

Bicyclo[1.1.1]

pentane-1,3-

dicarboxylic

acid

94.5% 302 - 305 (d) [5]

(d) indicates decomposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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